t-Butyl (2-iodo-4-methylphenyl)carbamate
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Overview
Description
t-Butyl (2-iodo-4-methylphenyl)carbamate is an organic compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . It is characterized by the presence of a t-butyl group, an iodine atom, and a methyl group attached to a phenyl ring, which is further connected to a carbamate group. This compound is typically a yellow to colorless oil .
Preparation Methods
The synthesis of t-Butyl (2-iodo-4-methylphenyl)carbamate involves the reaction of 2-iodo-4-methylphenylamine with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
t-Butyl (2-iodo-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carbamate group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include cesium carbonate, tetrabutylammonium iodide, and various metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
t-Butyl (2-iodo-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl (2-iodo-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The iodine atom and phenyl ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to t-Butyl (2-iodo-4-methylphenyl)carbamate include:
- t-Butyl (2-bromo-4-methylphenyl)carbamate
- t-Butyl (2-chloro-4-methylphenyl)carbamate
- t-Butyl (2-fluoro-4-methylphenyl)carbamate
These compounds share a similar structure but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can significantly affect the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C12H16INO2 |
---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-(2-iodo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16INO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
QPOLTYRLRAGNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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